2-(Methylamino)-1-(5-methylpyridin-2-yl)butan-1-one dihydrochloride is a synthetic compound with potential applications in the pharmaceutical industry. This compound is recognized for its structural similarity to other biologically active molecules, particularly in the context of drug development. Its molecular formula is , and it has a molecular weight of approximately 251.15 g/mol. The compound features a methylamino group and a pyridine ring, which contribute to its pharmacological properties.
The compound can be sourced from various chemical suppliers specializing in pharmaceutical-grade materials. It is often produced under controlled conditions to ensure purity and quality, necessary for research and potential therapeutic applications.
2-(Methylamino)-1-(5-methylpyridin-2-yl)butan-1-one dihydrochloride is classified as a psychoactive substance and may be categorized under antiaddictive agents. It has garnered interest for its potential effects on neurotransmitter systems, particularly those involving dopamine and norepinephrine.
The synthesis of 2-(Methylamino)-1-(5-methylpyridin-2-yl)butan-1-one dihydrochloride typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to maximize yield and minimize by-products. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the identity and purity of the synthesized compound.
The molecular structure of 2-(Methylamino)-1-(5-methylpyridin-2-yl)butan-1-one dihydrochloride can be represented as follows:
CC(C(=O)C(C)N)C1=CN=CC=C1
InChI=1S/C11H16N2.2ClH/c1-7(12)10(14)8-4-5-11(13)9(8)6-3;;/h4-6,7H,12H2,1-3H3;2*1H
The compound can participate in various chemical reactions typical for amines and ketones:
Reactions involving this compound are often conducted under inert atmospheres to prevent oxidation or hydrolysis, ensuring the integrity of the product.
The mechanism of action for 2-(Methylamino)-1-(5-methylpyridin-2-yl)butan-1-one dihydrochloride primarily involves its interaction with neurotransmitter systems:
Research into the specific binding affinities and functional outcomes at these receptors is ongoing, with preliminary studies suggesting potential therapeutic benefits in treating addiction or mood disorders.
Characterization techniques such as differential scanning calorimetry (DSC) can be employed to analyze thermal properties, while X-ray crystallography may provide insights into solid-state structures.
The primary applications of 2-(Methylamino)-1-(5-methylpyridin-2-yl)butan-1-one dihydrochloride are in:
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5